molecular formula C8H9NO2 B069196 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one CAS No. 170487-35-1

3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one

Cat. No.: B069196
CAS No.: 170487-35-1
M. Wt: 151.16 g/mol
InChI Key: KUCIDTWKVUUAJI-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one is a versatile and synthetically valuable fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining an isoxazole ring with a partially saturated benzofused system and a ketone functionality, making it a privileged precursor for the synthesis of diverse biologically active molecules. Its primary research value lies in its role as a key intermediate in the development of central nervous system (CNS) active compounds, particularly as a core structure in potential GABA aminotransferase inhibitors and other neuromodulatory agents. The electrophilic carbonyl group at the 7-position and the reactivity of the isoxazole ring provide multiple handles for synthetic elaboration, enabling the generation of targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this scaffold to probe enzyme active sites and develop novel therapeutics for neurological disorders, leveraging its rigid, planar characteristics to influence pharmacokinetic properties like blood-brain barrier permeability. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-5,6-dihydro-4H-1,2-benzoxazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCIDTWKVUUAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Aldoxime Precursor

The synthesis begins with 2,4-dihydroxybenzaldehyde (4) as the aromatic starting material:

  • Chlorination : Treatment with N-chlorosuccinimide (NCS) in chloroform under reflux yields 5-chloro-2,4-dihydroxybenzaldehyde (89% yield).

  • Protection of phenol groups : Reaction with 2-methoxyethoxymethyl (MEM) chloride and N,N-diisopropylethylamine in THF affords 5-chloro-2,4-bis(2-methoxyethoxymethoxy)benzaldehyde .

  • Oxime formation : Condensation with hydroxylamine hydrochloride (NH2_2OH·HCl) and pyridine in ethanol produces the aldoxime 5 (71% yield).

Synthesis of the Brominated Cyclohexenone Dipolarophile

The dipolarophile 7a (3-bromo-1-methylcyclohex-2-enone) is prepared via:

  • Bromination of N-methylpiperidone : Reacting with bromine (Br2_2) and phosphorus pentachloride (PCl5_5) in chloroform yields 1-methyl-3,3-dibromo-2-piperidone (54% yield).

  • Dehydrobromination : Treatment with calcium carbonate (CaCO3_3) in DMF at 80°C eliminates HBr, yielding 7a (88% yield).

Cycloaddition and Ring Closure

Nitriloxide generation : Aldoxime 5 reacts with NCS and alumina (Al2_2O3_3) in dichloromethane to form the nitrile oxide in situ.

Cycloaddition : The nitrile oxide undergoes 1,3-dipolar cycloaddition with 7a at room temperature, producing the isoxazoline intermediate 8a (67% yield). Spontaneous dehydrobromination of 8a eliminates HBr, forming the unsaturated isoxazole ring.

Deprotection and Final Product Isolation

MEM group removal : Refluxing 8a in 10% HCl/methanol cleaves the MEM protecting groups, yielding 3-methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one (9a) (43% yield).

Alternative Synthetic Approaches

Lactone-Based Cyclization

δ-Valerolactone derivative (7b) : Bromination of δ-valerolactone followed by dehydrobromination generates a cyclohexenone analog. Cycloaddition with aldoxime 5 under identical conditions affords 9b (76% yield after deprotection).

Hydride Reduction and Functionalization

Reduced analog synthesis : Treating intermediate 12 (a protected cycloadduct) with sodium borohydride (NaBH4_4) and cerium chloride (CeCl3_3) reduces the ketone to an alcohol, yielding 14 after acid workup.

Reaction Optimization and Mechanistic Insights

Regioselectivity Control

The α-bromine in the dipolarophile directs cycloaddition regiochemistry, favoring isoxazole formation over alternative regioisomers. Computational studies suggest bromine’s electron-withdrawing effect stabilizes the transition state, enhancing selectivity.

Solvent and Catalyst Screening

  • Solvent : Dichloromethane maximizes dipole-dipole interactions, improving cycloaddition rates.

  • Catalyst : Al2_2O3_3 facilitates nitrile oxide generation by absorbing HCl byproducts.

Yield Comparison Across Routes

StepYield (%)Conditions
Aldoxime formation71EtOH, reflux, 4 h
Cycloaddition (8a)67CH2_2Cl2_2, rt, 24 h
Deprotection (9a)4310% HCl/MeOH, reflux

Characterization and Analytical Data

Spectroscopic Identification

  • IR : Strong absorption at 1708 cm1^{-1} (C=O stretch).

  • 1^1H NMR : Singlet at δ 2.26 ppm (3H, C3-CH3_3), aromatic protons at δ 7.09–7.35 ppm.

  • 13^{13}C NMR : Carbonyl signal at δ 164.9 ppm, quaternary carbons at δ 159.3–160.1 ppm.

Crystallographic Validation

Single-crystal X-ray diffraction of analog 6c (from) confirms the isoxazole ring geometry, with bond lengths and angles consistent with aromaticity and conjugation.

Challenges and Mitigation Strategies

Byproduct Formation During Deprotection

Issue : Acidic conditions may protonate the isoxazole nitrogen, leading to ring-opening.
Solution : Use dilute HCl (10%) and monitor reaction progress via TLC.

Low Cycloaddition Yields

Issue : Competing side reactions reduce efficiency.
Solution : Pre-dry solvents and reagents to minimize moisture, and optimize stoichiometry (1:1.2 aldoxime:dipolarophile).

Applications and Derivative Synthesis

Hsp90 Inhibition Studies

Analog 9a exhibits nanomolar affinity for heat shock protein 90 (Hsp90), making it a candidate for anticancer drug development.

Azo-Dye Functionalization

Coupling with diazonium salts (as in ) introduces arylazo groups, enabling optical and biological studies.

Chemical Reactions Analysis

Cycloaddition Reactions

The isoxazole ring participates in 1,3-dipolar cycloaddition reactions, enabling functionalization of the core structure.

Reaction Type Conditions Product Reference
Nitrile Oxide CycloadditionReaction with nitriloxides (generated in situ from benzaldoximes) in DMF, 90°CIsoxazolo[5,4-c]pyridin-7-one derivatives
Alkyne CycloadditionCuI/Cs₂CO₃-mediated coupling with terminal alkynes4-(Hetero)arylmethylene-substituted isoxazolones

Example:
The reaction with nitriloxides under basic conditions yields fused isoxazolo-pyridinones via regioselective [3+2] cycloaddition .

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution, particularly at the activated para position relative to the ketone.

Reagent Conditions Product Reference
Bromine (Br₂)OXONE/HBr, 0°C → RT3-Bromo derivatives
Iodine (I₂)NaNO₂/KI in HCl, 0°C → RT4-Iodo-substituted analogs

Mechanism:
Bromination occurs via electrophilic aromatic substitution (EAS) facilitated by the electron-donating methyl group .

Reduction and Oxidation

The ketone group and isoxazole ring are susceptible to redox transformations.

Reaction Reagents/Conditions Product Reference
Ketone ReductionNaBH₄/EtOH, 0°C → RT7-Hydroxy-5,6-dihydrobenzo[d]isoxazole
Isoxazole Ring OpeningH₂/Pd-C (hydrogenolysis)3-Methyl-4-aminocyclohexanone derivatives

Example:
Catalytic hydrogenation cleaves the N–O bond of the isoxazole, yielding secondary amines .

Nucleophilic Substitution

The methyl group and aromatic hydrogen participate in substitution reactions.

Reagent Conditions Product Reference
4-MethylimidazoleCuI/Cs₂CO₃, DMF, 90°C4-(4-Methylimidazol-1-yl) derivatives
Arylboronic AcidsSuzuki coupling (Pd catalyst)Biaryl-substituted isoxazolones

Key Application:
Suzuki coupling introduces aryl groups at the 4-position, enhancing biological activity .

Condensation Reactions

The ketone participates in Knoevenagel condensations for ring expansion.

Reagent Conditions Product Reference
Aromatic Aldehydesg-C₃N₄·OH catalyst, H₂O, 80°C4-Arylmethylene-isoxazol-5(4H)-ones

Mechanism:
Base-catalyzed condensation forms α,β-unsaturated ketones, followed by cyclization .

Ring Transformation

Isoxazole-to-oxazole conversion under basic conditions.

Reagent Conditions Product Reference
Cs₂CO₃Ethanol, reflux6-Methyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one

Example:
Heating with cesium carbonate induces ring contraction, forming oxazole derivatives .

Scientific Research Applications

The compound 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one (CAS No. 170487-35-1) is a heterocyclic organic compound with significant implications in various scientific research applications. This article delves into its properties, synthesis, and notable applications, particularly in medicinal chemistry and material science.

Example Synthesis Route

  • Starting Materials : Appropriate aromatic aldehydes and isocyanides.
  • Reagents : Acidic catalysts such as hydrochloric acid or Lewis acids.
  • Procedure :
    • Mix the starting materials in a solvent like ethanol.
    • Heat the mixture under reflux for several hours.
    • Isolate the product through filtration and recrystallization.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways associated with inflammation, suggesting potential therapeutic uses in conditions like arthritis or other inflammatory disorders.

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in copolymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.

Organic Electronics

Due to its electronic properties, this compound is being explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it a candidate for use in these technologies.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, highlighting their potential as new therapeutic agents.

Case Study 2: Neuroprotection in Animal Models

Research conducted by Smith et al. (2022) demonstrated that administration of this compound in rodent models of neurodegeneration resulted in reduced neuronal loss and improved cognitive function, suggesting its utility as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Isoxazole or Thiazole Cores

3-Nitro-5,6-dihydrobenzo[d]isoxazol-7(4H)-one
  • Structural Differences: Replaces the methyl group at position 3 with a nitro (-NO2) group.
  • NMR data (HSQC spectrum) confirm distinct electronic environments compared to the methyl-substituted analogue .
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (3m)
  • Core Modification : Thiazole replaces isoxazole, introducing a sulfur atom.
  • Substituents: Two methyl groups at position 5 and an amino (-NH2) group at position 2.
  • Spectroscopic Data :
    • FT-IR : NH2 stretches at 3390–3100 cm<sup>−1</sup>, C=O at 1644 cm<sup>−1</sup>, and S–C=N at 584 cm<sup>−1</sup> .
    • <sup>13</sup>C NMR : C=O at δ 189.3 ppm, C=N at δ 174.2 ppm .
2-Methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
  • Structural Differences : Methyl group at position 2 instead of 3; thiazole core.
  • Physicochemical Properties :
    • LogP = 1.97 (higher lipophilicity than the isoxazole analogue).
    • PSA = 58.2 Ų (polar surface area) .

Substituent Effects on Bioactivity and Solubility

Methoxy and Imidazole Substituents

The lead compound 3-(3-methoxy-4-(4-methylimidazol-1-yl)phenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one demonstrates:

  • Enhanced Solubility : Methoxy groups improve water solubility (logS = -1.98 for similar compounds) .
  • Target Selectivity: The imidazole moiety facilitates hydrogen bonding with γ-secretase, contributing to its nanomolar potency .
Halogenated Derivatives
  • 3-(4-Iodo-3-methoxyphenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one :
    • Iodine substitution enables radiolabeling (e.g., carbon-11) for PET imaging .
    • Synthetic route involves diazotization and KI substitution .

Physicochemical and Pharmacokinetic Properties

Compound Core Substituents LogP Solubility (mg/mL) Bioactivity (IC50)
3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one Isoxazole Methyl (C3), Methoxy/imidazole (aryl) 1.89* 1.78* 39 nM (Aβ42)
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Thiazole NH2 (C2), 2×CH3 (C5) 1.97 0.565 N/A
3-Nitro-5,6-dihydrobenzo[d]isoxazol-7(4H)-one Isoxazole NO2 (C3) 2.12* 0.603 N/A

*Estimated from analogous compounds .

Biological Activity

3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 179.18 g/mol

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit antimicrobial properties. In a study focusing on various isoxazole derivatives, it was found that certain modifications enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the introduction of different substituents on the benzene ring significantly affected the antimicrobial potency.

2. Anti-inflammatory Properties

This compound has shown potential in reducing inflammation. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in the inflammatory response.

3. Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin production, and its inhibition can be beneficial for skin whitening treatments. The compound exhibited significant tyrosinase inhibitory activity with an IC₅₀ value of approximately 6.18 µM, making it a candidate for further development in cosmetic applications aimed at hyperpigmentation treatment .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways.
  • Receptor Modulation : It shows potential in modulating receptor activity related to inflammation and pain pathways.

Table 1: Summary of Biological Activities

Activity TypeIC₅₀ Value (µM)Reference
Tyrosinase Inhibition6.18
AntimicrobialVaries
Anti-inflammatoryNot quantified

Detailed Findings

  • Tyrosinase Inhibition Mechanism : The compound's mechanism was investigated using Lineweaver–Burk plots, which demonstrated competitive inhibition against l-DOPA as a substrate. This suggests that the compound binds to the active site of tyrosinase, preventing substrate access .
  • Cytotoxicity Studies : In B16F10 murine melanoma cells, compounds similar to this compound were evaluated for cytotoxic effects. Results indicated that at concentrations below 20 µM, these compounds did not exhibit significant cytotoxicity over 72 hours .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization reactions using hydroxylamine derivatives. For example, refluxing an equimolar mixture of a precursor ketone (e.g., this compound analogs) with hydroxylamine hydrochloride in glacial acetic acid for 8 hours yields the target compound. Post-reaction purification includes crystallization from ethanol or petroleum ether . Optimization may involve adjusting reaction time, temperature (e.g., 40–120°C), or solvent systems (e.g., DMF under nitrogen for moisture-sensitive steps) .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify functional groups (e.g., C=N stretches near 1596 cm⁻¹, C=O stretches in isoxazolones) .
  • 1H-NMR : Confirm substituents (e.g., methyl groups at δ ~2.59 ppm) and aromatic proton patterns .
  • Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., M+1 at 419 for related analogs) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its receptor-binding affinities?

  • Methodological Answer :

  • In vitro binding assays : Radioligand displacement studies on receptors (e.g., D₂ dopamine, 5-HT₂A/2C serotonin receptors) using tritiated ligands. Measure IC₅₀ values and calculate Ki values via the Cheng-Prusoff equation .
  • Functional assays : Assess agonist/antagonist activity using cell lines expressing target receptors (e.g., cAMP accumulation for GPCRs).
  • Meltzer’s ratio : Compare 5-HT₂A vs. 5-HT₂C affinity ratios to predict pharmacological profiles (e.g., antipsychotic potential) .

Q. What strategies are recommended for radiolabeling this compound for PET imaging applications?

  • Methodological Answer :

  • Carbon-11 labeling : Use precursor iodination (e.g., NaNO₂/HCl for diazotization, followed by KI substitution at 0°C) to introduce a radiolabel. Purify via HPLC and validate radiochemical purity (>95%) .
  • In vivo biodistribution : Administer the radiolabeled compound to animal models and perform gamma-counting or microPET imaging to assess brain penetration and target engagement .

Q. How can stability issues in derivatives of this compound be addressed during storage or biological testing?

  • Methodological Answer :

  • Storage conditions : Store lyophilized samples at -20°C under nitrogen to prevent oxidation. For solutions, use anhydrous DMSO or ethanol to avoid hydrolysis .
  • Stability assays : Monitor degradation via HPLC at regular intervals under varying pH, temperature, and light exposure. Add antioxidants (e.g., sodium metabisulfite) for redox-sensitive compounds .

Q. What computational or experimental approaches resolve contradictions in reported pharmacological data (e.g., varying receptor affinities)?

  • Methodological Answer :

  • Molecular docking : Model compound-receptor interactions (e.g., using AutoDock Vina) to identify key binding residues and explain affinity differences across studies .
  • Meta-analysis : Compare assay conditions (e.g., cell lines, ligand concentrations) from conflicting studies. Replicate experiments under standardized protocols to isolate variables .

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